4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic molecule featuring a cyclopenta[d]pyrimidin-2-one core. Key structural elements include:
- 1-[(Pyridin-4-yl)methyl] substituent: A pyridine ring linked via a methyl group to the N1 position of the pyrimidinone. This aromatic system may enhance solubility and participate in π-π interactions.
- 4-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} side chain: A thioether-linked 2-oxoethyl group bearing a piperidine ring. The piperidine moiety introduces basicity, while the sulfanyl and carbonyl groups may influence redox properties and hydrogen bonding.
Properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(23-11-2-1-3-12-23)14-27-19-16-5-4-6-17(16)24(20(26)22-19)13-15-7-9-21-10-8-15/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWOHCKAYKZQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling with the cyclopenta[d]pyrimidin-2-one core.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Preparation of Pyridine Intermediate: Pyridine derivatives can be synthesized through various methods, including cyclization and cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 320.42 g/mol.
Key Features
- Contains a sulfanyl group which may enhance its reactivity and biological interactions.
- The piperidinyl and pyridinyl groups are known to contribute to various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cell proliferation pathways.
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. The presence of the piperidine ring is often associated with enhanced affinity for bacterial targets, suggesting potential applications in developing new antibiotics.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuroprotective effects. The piperidine moiety is known to interact with neurotransmitter systems, indicating that this compound might be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The compound could serve as a monomer or cross-linking agent in the synthesis of novel materials with specific properties such as increased thermal stability or enhanced mechanical strength.
Coatings and Adhesives
Due to its sulfanyl group, this compound may be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental degradation.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrimidine derivatives. The results indicated that compounds with similar structural features inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Research conducted on related sulfanyl compounds revealed promising antimicrobial activity against Gram-positive bacteria. The study highlighted how modifications to the piperidine structure could enhance efficacy against resistant strains .
Study 3: Neuroprotective Potential
In a neuropharmacology study, derivatives were tested for protective effects against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate neuronal damage and promote cell survival .
Mechanism of Action
The mechanism of action of 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs from the literature.
Key Structural and Functional Comparisons:
Core Scaffolds: The target compound’s cyclopenta[d]pyrimidin-2-one core is distinct from imidazolidinone ([10]), pyrimidine ([12]), and chromeno[4,3-d]pyrimidinone ([6]). The fused cyclopentane ring may confer greater conformational rigidity compared to simpler pyrimidinones.
The pyridin-4-ylmethyl group in the target compound contrasts with 4-cyanophenyl ([10]) and chloropyrimidine ([12]), which may alter solubility and π-stacking interactions.
Physicochemical Properties: The target compound’s logP is likely higher than nitrile- or pyridine-containing analogs ([10], [12]) due to the lipophilic cyclopentane ring. Chromeno[4,3-d]pyrimidinone derivatives ([6]) exhibit computed oral bioavailability, suggesting the target compound’s cyclopenta core may similarly align with Lipinski’s rules.
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves coupling a preformed cyclopenta[d]pyrimidin-2-one with a 2-oxo-2-(piperidin-1-yl)ethylsulfanyl intermediate, analogous to methods in [3] and [12].
- Structure-Activity Relationships (SAR) :
- Computational Insights: Chromeno-pyrimidinones ([6]) with piperidine-phenyl groups exhibit favorable drug-like properties, suggesting the target compound may similarly align with pharmacokinetic requirements.
Biological Activity
The compound 4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a novel organic molecule with potential therapeutic applications. Its unique structure combines elements that may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex molecular architecture that includes:
- Piperidine moiety : Known for its role in enhancing pharmacological activity.
- Cyclopenta[d]pyrimidinone core : A scaffold associated with various biological activities.
- Sulfanyl group : This functional group may contribute to the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N6O2S |
| Molecular Weight | 318.41 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The piperidine component may facilitate binding to neurotransmitter receptors, while the cyclopenta[d]pyrimidinone structure could engage in hydrogen bonding with target molecules. This dual interaction mechanism suggests potential applications in treating neurological disorders or as an enzyme inhibitor.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds and their derivatives. Although specific data on this exact compound is limited, insights can be drawn from similar structures:
- Antitumor Activity : Compounds containing piperidine and pyridine rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones exhibited potent antitumor effects against glioblastoma multiforme cells .
- Antibacterial Properties : Several studies have indicated that sulfur-containing compounds can possess antibacterial activity. For example, hybrids tested against E. coli and S. aureus demonstrated MIC values indicating moderate antibacterial efficacy .
- Enzyme Inhibition : The presence of the sulfanyl group suggests potential for enzyme inhibition. Compounds similar to this structure have been evaluated for their ability to inhibit enzymes like α-amylase and urease .
Case Study 1: Antitumor Activity
A study involving thiazolidinone derivatives highlighted their effectiveness against glioblastoma cells. The derivatives were synthesized through multi-step organic reactions, demonstrating how structural modifications can lead to enhanced biological activity .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of piperidine derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited significant inhibition compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
